molecular formula C12H24N2O2 B2365205 tert-butyl [cis-3-(aminomethyl)cyclohexyl]carbamate CAS No. 347186-41-8

tert-butyl [cis-3-(aminomethyl)cyclohexyl]carbamate

Cat. No.: B2365205
CAS No.: 347186-41-8
M. Wt: 228.33 g/mol
InChI Key: OJNXXJZVUYXMLE-VHSXEESVSA-N
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Description

tert-butyl [cis-3-(aminomethyl)cyclohexyl]carbamate: is a chemical compound with the molecular formula C12H24N2O2. It is a derivative of carbamate, which is commonly used in organic synthesis and pharmaceutical applications. The compound features a cyclohexyl ring with an aminomethyl group and a t-butyl carbamate group attached, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [cis-3-(aminomethyl)cyclohexyl]carbamate typically involves the reaction of cis-3-(aminomethyl)cyclohexanol with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl [cis-3-(aminomethyl)cyclohexyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-butyl [cis-3-(aminomethyl)cyclohexyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines in peptide synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including potential drugs for treating neurological disorders.

    Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl [cis-3-(aminomethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-methylcarbamate
  • tert-Butyl carbazate
  • Methyl carbamate
  • Phenyl carbamate

Comparison: tert-butyl [cis-3-(aminomethyl)cyclohexyl]carbamate is unique due to its cis-3-(aminomethyl)cyclohexyl moiety, which imparts specific stereochemical properties and reactivity. Compared to other carbamates, it offers distinct advantages in terms of selectivity and stability in chemical reactions .

Properties

CAS No.

347186-41-8

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclohexyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10+/m0/s1

InChI Key

OJNXXJZVUYXMLE-VHSXEESVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)CN

SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)CN

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)CN

solubility

not available

Origin of Product

United States

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